molecular formula C14H13Cl2N B1311688 3,4-Dichloro-N-(4-methylbenzyl)aniline CAS No. 183861-02-1

3,4-Dichloro-N-(4-methylbenzyl)aniline

Cat. No. B1311688
M. Wt: 266.2 g/mol
InChI Key: XOLPVOUIEWOSFO-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(4-methylbenzyl)aniline is a chemical compound with the molecular formula C14H13Cl2N . It has a molecular weight of 266.166 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-N-(4-methylbenzyl)aniline consists of 14 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The exact structure can be viewed using specific software or online databases .

Scientific Research Applications

Genotoxic Activities of Aniline Derivatives

A review focused on the carcinogenic activity of aniline and its metabolites in rats, discussing the potential genotoxic effects that could explain the occurrence of spleen tumors. This study highlights the complexity of assessing genotoxic potential and suggests that high-dose chronic exposure leading to oxidative stress may be responsible for carcinogenic effects, rather than direct genetic damage (Bomhard & Herbold, 2005).

Synthetic Routes and Structural Properties

Research on the reaction of chloral with substituted anilines leading to novel compounds provides insights into the structural and spectroscopic properties of the resulting chemicals. This study exemplifies the complexity and diversity of reactions involving aniline derivatives, which could be relevant for understanding the behaviors and applications of 3,4-Dichloro-N-(4-methylbenzyl)aniline (Issac & Tierney, 1996).

Environmental Impacts and Degradation

A review on the occurrence, fate, and behavior of parabens in aquatic environments discusses the persistence and biodegradability of chemical compounds used in consumer products. This research is pertinent to understanding the environmental behavior of various synthetic chemicals, including potentially 3,4-Dichloro-N-(4-methylbenzyl)aniline, regarding their stability, degradation, and impact on aquatic ecosystems (Haman et al., 2015).

Analytical and Experimental Techniques

Studies on advanced oxidation processes for the degradation of organic pollutants, such as acetaminophen, showcase methodologies that could be applied to the analysis and environmental management of a wide range of compounds, including aniline derivatives. These methodologies provide insights into degradation pathways, by-products, and potential environmental impacts (Qutob et al., 2022).

properties

IUPAC Name

3,4-dichloro-N-[(4-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N/c1-10-2-4-11(5-3-10)9-17-12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLPVOUIEWOSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-N-(4-methylbenzyl)aniline

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